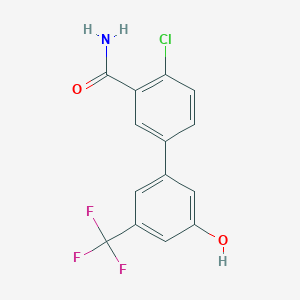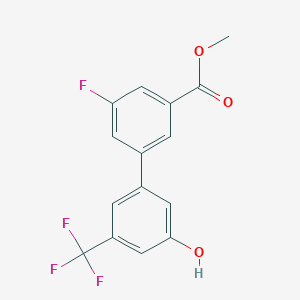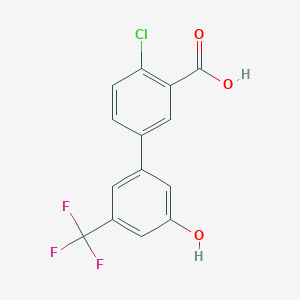
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as “5-Fluoro-3-trifluoromethoxyphenol”) is a compound with a wide range of applications in the pharmaceutical, chemical, and biochemical industries. 5-Fluoro-3-trifluoromethoxyphenol is a fluorinated phenol derivative with a unique molecular structure. It is highly soluble in polar organic solvents and is used as a starting material for a variety of synthetic processes. The compound has found applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 5-Fluoro-3-trifluoromethoxyphenol has been used in a variety of scientific research applications such as the study of enzymatic mechanisms, the synthesis of complex organic molecules, and the development of new materials.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-trifluoromethoxyphenol has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of complex organic molecules, such as peptides and nucleotides. Additionally, it has been used in the study of enzymatic mechanisms, as the fluoro group can be used to selectively label certain functional groups. The compound has also been used in the development of new materials, such as polymers, for use in medical and industrial applications.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-trifluoromethoxyphenol is not well understood. However, the compound’s unique molecular structure allows it to interact with certain biological molecules in a specific manner. It has been suggested that the fluoro group of the compound can interact with the active sites of enzymes, allowing it to selectively inhibit or activate certain enzymes. Additionally, the compound has been shown to interact with proteins and DNA in a specific manner, allowing it to be used as a tool for studying the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-trifluoromethoxyphenol are not well understood. However, the compound has been shown to interact with certain enzymes and proteins in a specific manner, suggesting that it may have a role in regulating certain biochemical processes. Additionally, the compound has been shown to interact with DNA in a specific manner, suggesting that it may have a role in regulating gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Fluoro-3-trifluoromethoxyphenol in laboratory experiments offers several advantages. First, the compound is highly soluble in polar organic solvents, making it easy to work with in the laboratory. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound’s unique molecular structure allows it to interact with certain biological molecules in a specific manner, making it a useful tool for studying the structure and function of these molecules.
However, there are some limitations to the use of 5-Fluoro-3-trifluoromethoxyphenol in laboratory experiments. First, the compound is relatively expensive and may not be readily available in some laboratories. Additionally, the compound’s mechanism of action is not well understood and its effects on biological systems are not well characterized. Finally, the compound’s toxicity is not well understood, and caution should be taken when working with the compound in the laboratory.
Zukünftige Richtungen
The potential applications of 5-Fluoro-3-trifluoromethoxyphenol are vast and varied. Further research is needed to better understand the compound’s mechanism of action and its effects on biological systems. Additionally, further research is needed to explore the potential applications of the compound in the development of new materials and in the synthesis of complex organic molecules. Finally, further research is needed to explore the potential toxicity of the compound and to develop methods for its safe use in laboratory experiments.
Synthesemethoden
The synthesis of 5-Fluoro-3-trifluoromethoxyphenol is carried out through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenol with trifluoromethyl iodide in the presence of potassium carbonate to form 4-methoxycarbonyl-3-trifluoromethylphenol. The second step involves the replacement of the trifluoromethyl group with a fluoro group through the use of potassium fluoride as a catalyst. The reaction is carried out at room temperature and yields the desired product in high purity.
Eigenschaften
IUPAC Name |
methyl 2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O4/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGBGGKKNNZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686717 |
Source


|
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-72-0 |
Source


|
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














